tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for drug discovery .
Preparation Methods
The synthesis of tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves several key steps:
Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.
Chemical Reactions Analysis
tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its spirocyclic structure, which is known to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of complex organic molecules, which are valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirocyclic oxindoles, such as:
Spirotryprostatin A: Known for its microtubule assembly inhibition properties.
Spirotryprostatin B: Also inhibits microtubule assembly and has potential anticancer properties.
Pteropodine: Modulates muscarinic serotonin receptors. The uniqueness of tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C19H26N2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 2-oxo-2'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)15-19(10-11-21(15)17(23)24-18(3,4)5)13-8-6-7-9-14(13)20-16(19)22/h6-9,12,15H,10-11H2,1-5H3,(H,20,22) |
InChI Key |
PENVAQPGQMBKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CCN1C(=O)OC(C)(C)C)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.